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molecular formula C18H21N5O B8665284 7-Morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carbonitrile

7-Morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carbonitrile

Cat. No. B8665284
M. Wt: 323.4 g/mol
InChI Key: YMHMOEFKEWJWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126952B2

Procedure details

0.20 g (0.60 mmol) of 2-chloro-7-morpholin-4-yl-4-piperidin-1-ylquinazoline and 0.067 g (0.60 mmol) of 1,4-diazabicyclo[2.2.2]octane were dissolved in 3.0 ml of dimethyl sulfoxide. After 1.0 h, 0.03 g (0.60 mmol) of sodium cyanide were added, and the reaction mixture was subsequently stirred at 80° C. for 24 h. Conventional work-up gave 0.17 g of 7-morpholin-4-yl-4-piperidin-1-ylquinazoline-2-carbonitrile (No. 58).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[C:9]2[C:4](=[CH:5][C:6]([N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[CH:7][CH:8]=2)[N:3]=1.[N:24]12CCN(CC1)C[CH2:25]2.[C-]#N.[Na+]>CS(C)=O>[N:18]1([C:6]2[CH:5]=[C:4]3[C:9]([C:10]([N:12]4[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]4)=[N:11][C:2]([C:25]#[N:24])=[N:3]3)=[CH:8][CH:7]=2)[CH2:23][CH2:22][O:21][CH2:20][CH2:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=NC2=CC(=CC=C2C(=N1)N1CCCCC1)N1CCOCC1
Name
Quantity
0.067 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was subsequently stirred at 80° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C2C(=NC(=NC2=C1)C#N)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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